molecular formula C22H20F3N5O B2442543 N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]-3-(trifluoromethyl)benzamide CAS No. 1396746-60-3

N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]-3-(trifluoromethyl)benzamide

Cat. No.: B2442543
CAS No.: 1396746-60-3
M. Wt: 427.431
InChI Key: LJMGIAVTHJGNQW-UHFFFAOYSA-N
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Description

N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phenylpiperazine moiety, a pyrimidine ring, and a trifluoromethyl-substituted benzamide group

Scientific Research Applications

N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]-3-(trifluoromethyl)benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical processes.

Future Directions

The results showed that compound 6g could be considered as a lead compound for the development of AD drugs . This suggests potential future directions in the research and development of new drugs for the treatment of Alzheimer’s disease.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]-3-(trifluoromethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Phenylpiperazine Moiety: This step involves the reaction of phenylhydrazine with an appropriate piperazine derivative under controlled conditions to form the phenylpiperazine intermediate.

    Synthesis of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving suitable precursors such as amidines and β-diketones.

    Coupling Reaction: The phenylpiperazine intermediate is then coupled with the pyrimidine ring using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired intermediate.

    Introduction of the Trifluoromethyl Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]-3-(trifluoromethyl)benzamide: shares similarities with other compounds containing phenylpiperazine, pyrimidine, and trifluoromethyl groups.

    This compound: is unique due to its specific combination of these groups, which imparts distinct chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its ability to interact with multiple molecular targets, making it a versatile compound for various research applications. Its trifluoromethyl group also enhances its stability and lipophilicity, contributing to its effectiveness in different environments.

Properties

IUPAC Name

N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3N5O/c23-22(24,25)17-6-4-5-16(13-17)20(31)28-18-14-26-21(27-15-18)30-11-9-29(10-12-30)19-7-2-1-3-8-19/h1-8,13-15H,9-12H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJMGIAVTHJGNQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=N3)NC(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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